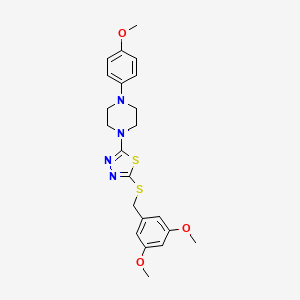
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can involve various chemical reactions and processes .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and other characteristics that can influence how the compound behaves under different conditions .科学的研究の応用
Synthesis of Furan Derivatives
Furan derivatives are significant in various fields such as pharmaceuticals, agrochemicals, and materials science due to their biological and chemical properties . The compound can be utilized in multicomponent reactions to synthesize novel furan derivatives. These derivatives have shown potential in developing new drugs with cardiotonic, cytotoxic, antibacterial, and anti-inflammatory activities .
Antimicrobial Activity
The furan moiety present in the compound is known for its antimicrobial properties. Research indicates that similar furan derivatives can suppress the growth of yeast-like fungi Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus . This suggests that the compound could be explored for its efficacy against these and potentially other microbial strains.
Organic Synthesis
In organic synthesis, the compound can be employed as a building block for constructing complex molecules. Its furan and isoquinoline moieties make it a versatile precursor for the synthesis of various organic compounds, which can be further functionalized to achieve desired chemical properties .
Material Science
The furan component of the compound is derived from bio-based sources like furfural and 5-hydroxymethylfurfural, which are key in producing bio-based materials. These materials are gaining attention due to their sustainability and potential to replace petroleum-based products .
Superelectrophilic Activation
The compound can undergo superelectrophilic activation, a process that can lead to the synthesis of novel organic compounds. This method has been shown to be effective in creating structurally diverse molecules, which can have various applications in medicinal chemistry and materials science .
Molecular Design and Drug Discovery
The structural complexity and the presence of multiple reactive sites within the compound make it an interesting candidate for molecular design in drug discovery. It can be used to create a library of compounds for high-throughput screening against various biological targets to identify potential new drugs .
Safety And Hazards
特性
IUPAC Name |
methyl 7-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOAOSZKIVSSAS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)

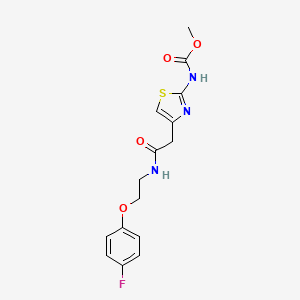
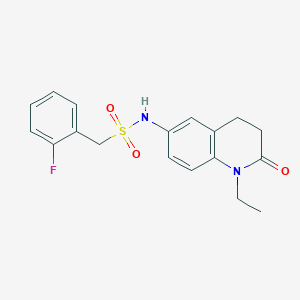
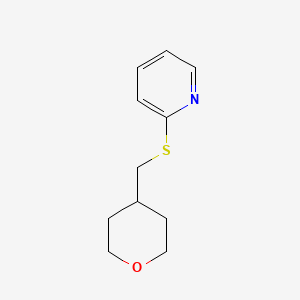
![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)

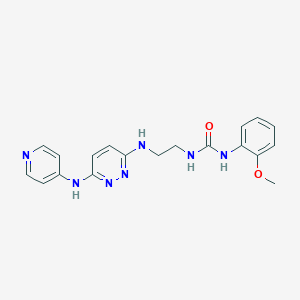
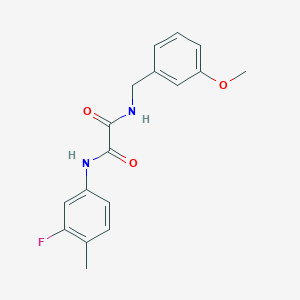
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)
